molecular formula C17H25N3O4S B12173292 Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12173292
M. Wt: 367.5 g/mol
InChI Key: RJQUMHQXMXDZBE-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinone moiety and the ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The thiazole ring and ester group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with thiazole rings have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

methyl 2-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H25N3O4S/c1-9(2)7-20-8-11(6-12(20)21)15(22)19-17-18-13(16(23)24-5)14(25-17)10(3)4/h9-11H,6-8H2,1-5H3,(H,18,19,22)

InChI Key

RJQUMHQXMXDZBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Origin of Product

United States

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